molecular formula C12H9ClFNO3 B1489571 Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 1360954-68-2

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1489571
CAS No.: 1360954-68-2
M. Wt: 269.65 g/mol
InChI Key: PVPHLTJWCNZSAP-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Name and Systematic Identification

The compound is systematically named ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate , following IUPAC nomenclature rules for substituted indoles. The numbering of the indole ring begins at the nitrogen atom (position 1), with substituents assigned positions based on their proximity to this reference point. The ethyl ester group occupies position 2, while the formyl (-CHO), chloro (-Cl), and fluoro (-F) groups are located at positions 3, 7, and 6, respectively.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₉ClFNO₃ , with a calculated molecular weight of 269.66 g/mol . A comparative analysis of related indole derivatives is provided in Table 1.

Table 1: Molecular Parameters of Selected Indole Derivatives

Compound Molecular Formula Molecular Weight (g/mol)
Ethyl indole-2-carboxylate C₁₁H₁₁NO₂ 189.21
7-Chloro-1H-indole-2-carboxylic acid C₉H₆ClNO₂ 195.60
This compound C₁₂H₉ClFNO₃ 269.66

Substituent Position Rationale: Chloro, Fluoro, and Formyl Groups

  • Chloro (position 7) : The electron-withdrawing chlorine atom stabilizes the indole core via resonance and inductive effects, directing electrophilic substitution to the 3-position.
  • Fluoro (position 6) : Fluorine’s electronegativity enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding.
  • Formyl (position 3) : The formyl group at C-3 is introduced via the Vilsmeier-Haack reaction, a common method for indole formylation. This position is electronically activated due to the conjugation of the indole’s π-system with the aldehyde.

The spatial arrangement of substituents minimizes steric hindrance, with the planar indole ring allowing efficient delocalization of electron density. This configuration is critical for the compound’s reactivity in subsequent synthetic applications, such as Schiff base formation or nucleophilic additions at the formyl group.

Properties

IUPAC Name

ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)6-3-4-8(14)9(13)10(6)15-11/h3-5,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPHLTJWCNZSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate serves as an intermediate in the synthesis of various indole derivatives. These derivatives are known for their potential biological activities, including:

  • Synthesis of New Compounds : It can be utilized to create novel compounds with enhanced properties.

Biology

Indole derivatives, including this compound, play crucial roles in biological systems:

  • Signaling Molecules : They are involved in various signaling pathways within cells.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as indoleamine 2,3-dioxygenase (IDO), which is significant in modulating immune responses and inflammatory pathways .

Medicine

The therapeutic potential of this compound is being investigated for several medical applications:

  • Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : The compound's ability to inhibit p38 MAP kinase suggests potential use in treating inflammatory diseases.

Industry

In industrial applications, indole derivatives are utilized in:

  • Production of Dyes and Agrochemicals : Their chemical properties make them suitable for various industrial processes.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research indicated that the compound effectively reduced inflammation in animal models by inhibiting p38 MAP kinase activity. This suggests its potential application in treating chronic inflammatory conditions.

Data Tables

Application AreaSpecific UseObserved Effects
ChemistryIntermediate for synthesisFormation of novel indole derivatives
BiologyEnzyme inhibitionModulation of immune responses
MedicineAnticancer therapyInduction of apoptosis in cancer cells
IndustryProduction of dyesEnhanced chemical properties

Mechanism of Action

The exact mechanism of action of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate depends on its derivatives and the biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Indole Esters

The structural analogs of this compound primarily differ in halogen positioning, ester groups (ethyl vs. methyl), and additional substituents. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate 1360930-80-8 C₁₂H₉ClFNO₃ 269.66 7-Cl, 6-F, 3-formyl, 2-ethyl ester
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate 1067658-29-0 C₁₁H₈ClFNO₂ 255.64 5-Cl, 6-F, 2-ethyl ester
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate 612501-52-7 C₁₁H₈ClFNO₂ 241.64 6-Cl, 5-F, 2-methyl ester
Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate 1245644-30-7 C₁₂H₉BrClFNO₂ 320.54 3-Br, 6-Cl, 5-F, 2-ethyl ester
Ethyl 3-formyl-1H-indole-7-carboxylate 927181-98-4 C₁₂H₁₁NO₃ 217.22 3-formyl, 7-ethyl ester

Key Observations :

Halogen Positioning : The 7-Cl and 6-F substituents in the target compound differentiate it from analogs like Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (5-Cl, 6-F), which may alter electronic effects and steric hindrance .

Formyl Group Reactivity : The 3-formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazine coupling), unlike analogs with carboxylic acids or unsubstituted positions .

Ester Group Impact : Methyl esters (e.g., Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate ) reduce molecular weight compared to ethyl esters but may decrease lipophilicity .

Electronic and Steric Effects

  • Steric Considerations : Bromine substitution at position 3 (e.g., Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate ) introduces significant steric bulk, which may hinder synthetic modifications or target interactions .

Biological Activity

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 586336-58-5
  • Molecular Formula: C12H10ClFNO3
  • Molecular Weight: 251.67 g/mol

The compound features a chloro group at the 7th position, a fluoro group at the 6th position, and a formyl group at the 3rd position of the indole ring, contributing to its unique reactivity and biological properties.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, which are involved in immune response modulation and inflammation.
  • Cell Signaling Modulation: It interacts with various cellular signaling pathways, influencing gene expression and cellular metabolism. The presence of the formyl group allows for nucleophilic addition reactions, while the chloro group can participate in substitution reactions that modulate receptor activity .

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

  • Cancer Therapy: By inhibiting IDO, it may enhance anti-tumor immunity and serve as an adjunct in cancer treatments .
  • Anti-inflammatory Effects: The inhibition of p38 MAP kinase suggests that this compound could be beneficial in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
Enzyme InhibitionIDO Inhibition
Enzyme Inhibitionp38 MAP Kinase Inhibition
Anticancer ActivityEnhances Anti-tumor Immunity
Anti-inflammatoryModulates Inflammatory Pathways

Case Study 1: Cancer Treatment Efficacy

In a study examining the effects of various indole derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells. The compound induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Properties

Research indicated that this compound effectively reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential utility in managing chronic inflammatory conditions .

Preparation Methods

Construction of the Indole Core

The synthesis typically begins with the formation of the indole nucleus, which can be achieved via the Fischer indole synthesis . This classical method involves the reaction of appropriately substituted phenylhydrazines with ethyl pyruvate derivatives to yield the indole-2-carboxylate framework.

  • Starting Materials : Substituted phenylhydrazines bearing chloro and fluoro substituents at the desired positions.
  • Reaction Conditions : Acidic medium under reflux to facilitate cyclization and formation of the indole ring.

This step establishes the ethyl indole-2-carboxylate skeleton with the halogen substituents in place or introduced subsequently.

The key functionalization step is the introduction of the formyl group at the 3-position of the indole ring. This is efficiently achieved by the Vilsmeier-Haack reaction , which involves:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Mechanism : Formation of the Vilsmeier reagent from POCl₃ and DMF, which then electrophilically attacks the 3-position of the indole.
  • Reaction Conditions : Low temperature (0–5°C) to minimize side reactions and over-oxidation.
  • Workup : Quenching with water or a suitable base, followed by extraction and purification.

This step selectively installs the aldehyde functionality critical for further chemical transformations or biological activity.

Esterification (If Needed)

If the starting material is the free acid (indole-2-carboxylic acid), the ethyl ester group can be introduced by:

  • Fischer Esterification : Reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Conditions : Reflux under anhydrous conditions to drive the equilibrium toward ester formation.
  • Purification : Removal of excess reagents and purification by column chromatography.

In many synthetic routes, the ester group is already present in the starting ethyl pyruvate derivative, simplifying this step.

Purification and Characterization

  • Purification : Column chromatography on silica gel using hexane/ethyl acetate gradients to isolate the pure product.
  • Thin Layer Chromatography (TLC) : Monitoring with Rf values typically between 0.3–0.5.
  • Spectroscopic Characterization :
    • ¹H NMR : Characteristic signals for formyl proton (~9.8–10.2 ppm), ethyl ester protons (triplet at ~1.3–1.4 ppm, quartet at ~4.3–4.4 ppm), and indole NH (~12–13 ppm, broad).
    • ¹³C NMR : Signals for carboxylate carbonyl (~165–170 ppm) and formyl carbonyl (~185–190 ppm).
    • IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (formyl C=O).
    • HPLC : Purity assessment using C18 columns with MeCN/H₂O (70:30) mobile phase, targeting ≥95% purity.

Data Table: Summary of Preparation Steps and Conditions

Step No. Preparation Step Reagents/Conditions Key Notes
1 Indole Core Formation Fischer indole synthesis; acid reflux Starting with substituted phenylhydrazines
2 Halogenation (Cl, F) Directed ortho-metalation or EAS; NCS, Selectfluor Regioselective substitution at positions 7 and 6
3 Formylation at 3-Position Vilsmeier-Haack reaction (POCl₃/DMF); 0–5°C Selective aldehyde introduction
4 Esterification (if required) Ethanol, strong acid catalyst; reflux Converts acid to ethyl ester
5 Purification & Characterization Silica gel chromatography; NMR, IR, HPLC Ensures product purity and structural confirmation

Research Findings and Optimization

  • The Vilsmeier-Haack reaction is the most reliable method for selective formylation at the 3-position of indole derivatives, with temperature control being critical to prevent side reactions.
  • Halogenation strategies must balance reactivity and selectivity; directed ortho-metalation allows precise placement of Cl and F substituents.
  • Esterification conditions are well-established, but care must be taken to avoid hydrolysis or transesterification under acidic conditions.
  • Purification by chromatography is essential due to the presence of closely related side products and unreacted starting materials.
  • Spectroscopic data provide definitive proof of structure and purity, with aldehyde and ester functional groups showing distinct signals.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate?

  • Methodology :

  • Step 1 : Construct the indole core via Fischer indole synthesis using substituted phenylhydrazines and ethyl pyruvate derivatives. For halogenation (Cl/F), employ directed ortho-metalation or electrophilic substitution under controlled conditions .
  • Step 2 : Introduce the formyl group at the 3-position using the Vilsmeier-Haack reaction (POCl3/DMF) at 0–5°C to minimize over-oxidation .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC (Rf ~0.3–0.5) .

Q. How is the compound characterized spectroscopically, and what key data distinguish its functional groups?

  • Methodology :

  • NMR :
  • ¹H NMR : Expect signals for the formyl proton (δ ~9.8–10.2 ppm), ethyl ester (δ ~1.3–1.4 ppm triplet, δ ~4.3–4.4 ppm quartet), and indole NH (δ ~12–13 ppm, broad) .
  • ¹³C NMR : Carboxylate carbonyl (δ ~165–170 ppm), formyl carbonyl (δ ~185–190 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .
  • HPLC : Use a C18 column (MeCN/H2O, 70:30) to confirm purity ≥95% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in substituent positioning or tautomerism?

  • Methodology :

  • Grow single crystals via slow evaporation (MeOH/CHCl3). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
  • Key Parameters :
  • Space group: P 1 (triclinic).
  • Bond lengths: C-Cl (~1.73 Å), C-F (~1.35 Å), formyl C=O (~1.21 Å) .
  • Analyze intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) to confirm steric and electronic effects .

Q. What strategies optimize the formylation reaction to minimize byproducts like over-oxidized quinones?

  • Methodology :

  • Reagent Control : Use DMF as the formylating agent with POCl3 at ≤5°C to limit side reactions .
  • Solvent Choice : Dichloromethane (DCM) reduces polarity-driven side products compared to THF.
  • Workup : Quench with ice-cold NaHCO3 to stabilize the formyl group. Monitor reaction progress via in-situ IR for real-time adjustment .

Q. How can computational methods (DFT, molecular docking) predict reactivity or biological interactions?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrophilic Fukui indices, identifying reactive sites (e.g., formyl group for nucleophilic attacks) .
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (target for quinolone antibiotics). Key binding residues: Ser83 (H-bond with formyl) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Reproducibility Checks : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Dynamic NMR : Resolve tautomerism (e.g., keto-enol forms) by variable-temperature ¹H NMR (25–80°C) .
  • Cross-Validation : Compare XRD-derived bond angles with computational models to identify crystallographic vs. solution-state variations .

Methodological Tables

Table 1 : Typical Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Indole Core FormationEthyl pyruvate, HCl/EtOH, 80°C65–70≥90%
FormylationDMF/POCl3, 0–5°C50–55≥95%
HalogenationNCS/Selectfluor®, DCM, rt75–80≥98%

Table 2 : Critical Crystallographic Parameters from SHELXL Refinement

ParameterValue
Space GroupP 1
R Factor0.060
C–Cl Bond Length1.73 Å
C–F Bond Length1.35 Å
C=O (Formyl)1.21 Å

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

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